
1,4-Dimethyl-4-(prop-2-en-1-yl)cyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethyl-4-(prop-2-en-1-yl)cyclohex-1-ene is an organic compound with a unique structure that includes a cyclohexene ring substituted with methyl and prop-2-en-1-yl groups. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-4-(prop-2-en-1-yl)cyclohex-1-ene can be achieved through several methods. One common approach involves the cyclization of geranyl pyrophosphate, which is a precursor in the biosynthesis of terpenes . Another method includes the Birch reduction of anisole followed by acid hydrolysis .
Industrial Production Methods
In industrial settings, the compound can be produced via large-scale cyclization reactions using geranyl pyrophosphate. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dimethyl-4-(prop-2-en-1-yl)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo substitution reactions, particularly at the allylic position, using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of brominated derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Dimethyl-4-(prop-2-en-1-yl)cyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 1,4-Dimethyl-4-(prop-2-en-1-yl)cyclohex-1-ene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Limonene: 1-Methyl-4-(prop-1-en-2-yl)cyclohex-1-ene, found in citrus oils.
Cyclohexenone: A widely used building block in organic synthesis.
Aristolochene: A sesquiterpene with a similar cyclohexene structure.
Uniqueness
1,4-Dimethyl-4-(prop-2-en-1-yl)cyclohex-1-ene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
65390-52-5 |
|---|---|
Molekularformel |
C11H18 |
Molekulargewicht |
150.26 g/mol |
IUPAC-Name |
1,4-dimethyl-4-prop-2-enylcyclohexene |
InChI |
InChI=1S/C11H18/c1-4-7-11(3)8-5-10(2)6-9-11/h4-5H,1,6-9H2,2-3H3 |
InChI-Schlüssel |
IKGMKNGLCHALAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(CC1)(C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


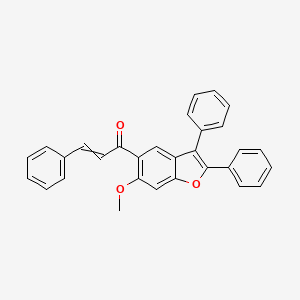
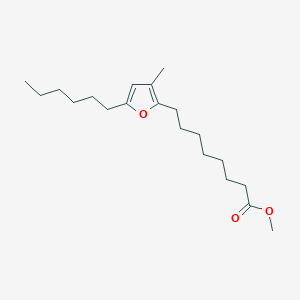
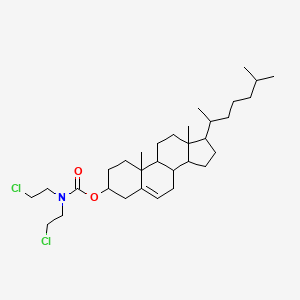
![2-[3-(4-Hydroxyphenyl)propyl]phenol](/img/structure/B14479548.png)
![3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid](/img/structure/B14479555.png)
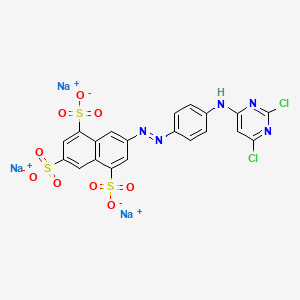

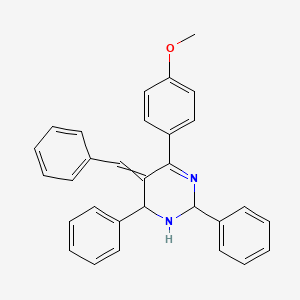
![2-Propanol, 1,1'-[[[2-(3-chloro-2-hydroxypropoxy)phenyl]methylene]bis(4,1-phenyleneoxy)]bis[3-chloro-](/img/structure/B14479581.png)
![[(2-Hydroxyethyl)(tridecyl)amino]oxidanide](/img/structure/B14479586.png)
![2-(Methylsulfanyl)-1-oxo-1lambda~5~-naphtho[1,2-e][1,2,4]triazine](/img/structure/B14479591.png)
![7a,8-Dihydrocyclopenta[a]indene](/img/structure/B14479599.png)
![2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate](/img/structure/B14479600.png)

